molecular formula C15H12ClN3O2 B2888378 N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide CAS No. 946339-76-0

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2888378
CAS No.: 946339-76-0
M. Wt: 301.73
InChI Key: YMHRDQJNCRXVOY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide is a high-purity chemical compound intended for research and development applications. This molecule features an indazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and significant presence in pharmacological research . The indazole heterocycle is a key pharmacophore in several approved therapeutics and investigational compounds, valued for its ability to interact with a range of biological targets . Researchers are exploring indazole-based compounds like this carboxamide derivative primarily in the context of kinase inhibition . Kinases are a major class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, making them critical targets for intervention . The specific substitution pattern of this compound—an N-(5-chloro-2-methoxyphenyl)carboxamide group at the 3-position of the 1H-indazole ring—is designed to modulate its interaction with the ATP-binding pocket of various kinase targets, potentially leading to selective inhibition. This mechanism is fundamental to the development of targeted therapeutic agents, particularly in oncology . The exploration of such compounds contributes to the understanding of structure-activity relationships (SAR), which are essential for designing more potent and selective inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this material.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(16)8-12(13)17-15(20)14-10-4-2-3-5-11(10)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRDQJNCRXVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and indazole-3-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 5-chloro-2-methoxyaniline with indazole-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indole-Based Carboxamides ()

Compounds such as N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) share a carboxamide scaffold but differ in their heterocyclic core (indole vs. indazole) and substituent positions (2-carboxamide vs. 3-carboxamide).

  • Structural Differences: Indazole contains two adjacent nitrogen atoms in a bicyclic system, whereas indole has a single nitrogen atom.
  • Biological Activity: Indole carboxamides in demonstrated lipid-lowering effects in hyperlipidemia models.

Table 1: Key Differences Between Indazole and Indole Carboxamides

Feature N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides
Core Structure Indazole Indole
Carboxamide Position 3-position 2-position
Key Substituents 5-chloro, 2-methoxy 5-methoxy, benzoylphenyl
Potential Bioactivity Undocumented (structural analogs suggest CNS/agrochemical uses) Lipid-lowering effects

Anthranilic Diamides with Pyrazole Moieties ()

Compounds like Chlorantraniliprole and its analogs contain pyrazole cores linked to carboxamide groups. These agrochemicals target insect ryanodine receptors.

  • Structural Differences: Pyrazole is a monocyclic system, while indazole is bicyclic.
  • Activity : Pyrazole-based anthranilic diamides exhibit insecticidal activity at low concentrations (50 mg/L). The chloro substituent in the target compound may mimic the electron-withdrawing effects of trifluoromethyl groups in pyrazole analogs, though indazole’s bioactivity in this context is unconfirmed .

Fluorinated Indazole Carboxamides ()

4F-CUMYL-5F-PINACA (1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide) is a fluorinated synthetic cannabinoid.

  • Structural Differences : The target compound lacks fluorinated alkyl chains but shares the indazole-3-carboxamide scaffold. The 5-chloro-2-methoxyphenyl group may reduce metabolic degradation compared to fluoropentyl chains.
  • Functional Implications : Fluorine atoms in 4F-CUMYL-5F-PINACA enhance blood-brain barrier penetration, whereas chloro and methoxy groups in the target compound may prioritize peripheral activity .

Table 2: Halogenated Indazole Carboxamide Comparison

Compound Substituents Key Applications
Target Compound 5-chloro-2-methoxyphenyl Undocumented (research phase)
4F-CUMYL-5F-PINACA 5-fluoropentyl, 4-fluorophenyl Synthetic cannabinoid

Benzimidazole-Azetidine Carboxamides ()

N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide replaces the indazole core with a benzimidazole-azetidine hybrid.

  • Structural Differences : Benzimidazole contains a fused benzene and imidazole ring, while azetidine introduces a strained four-membered ring. This increases conformational rigidity compared to the target compound’s planar indazole core.
  • Bioactivity Implications : Benzimidazole derivatives are prevalent in antiviral and antifungal agents. The azetidine moiety may enhance binding to helical receptors, whereas indazole’s flat structure could favor intercalation or enzyme inhibition .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Overview of Biological Activity

The compound has been investigated for its potential as a bioactive molecule with various therapeutic applications. Its biological activities can be summarized as follows:

  • Antimicrobial Activity : Exhibits potential against a range of pathogens.
  • Antifungal Properties : Demonstrates efficacy against certain fungal strains.
  • Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects, including:

  • Inhibition of enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Disruption of microbial cell integrity.

Research Findings

A comprehensive analysis of recent studies highlights the compound's significant biological activities:

Antimicrobial and Antifungal Activity

Recent investigations have shown that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Pathogen MIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Candida albicans31.2

The compound has demonstrated bactericidal action against Gram-positive bacteria, inhibiting protein synthesis pathways and affecting nucleic acid production .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results indicate significant anti-proliferative effects, particularly against Hep-G2 liver cancer cells, as shown in Table 2.

Cell Line IC50 (µM)
Hep-G23.32
K56212.17

The compound induces apoptosis through mechanisms involving the p53-MDM2 pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies have documented the effects and therapeutic potential of related indazole derivatives in clinical settings. For instance, one study reported on two patients who experienced adverse effects following exposure to novel psychoactive substances containing indazole derivatives. This highlights the importance of understanding the biological activity and safety profile of compounds within this class .

Q & A

(Basic) What spectroscopic methods are recommended to confirm the molecular structure of N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide?

Answer:
The compound’s structure can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm proton environments and carbon frameworks, particularly the indazole ring, methoxy, and chloro substituents. Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H bonds. High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

(Advanced) How can reaction conditions be optimized for synthesizing this compound to maximize yield and purity?

Answer:
Key optimization steps include:

  • Catalyst screening : Test Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation steps, as seen in related indazole syntheses .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene may improve cyclization efficiency.
  • Temperature control : Maintain 80–100°C for amide coupling (e.g., using HATU/DIPEA) to avoid side reactions.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Documented yields for analogous compounds range from 50–70% after optimization .

(Advanced) How should researchers design experiments to evaluate the compound’s selectivity between tumor and normal cells?

Answer:

  • Cell line selection : Use paired tumor/normal cell lines (e.g., A549 lung cancer vs. MRC-5 fibroblasts).
  • Dose-response assays : Perform MTT assays at 0.1–100 µM concentrations to calculate IC50 values. Prioritize compounds with >10-fold selectivity (e.g., IC50 tumor = 2 µM vs. IC50 normal = 30 µM) .
  • Mechanistic profiling : Combine with kinase inhibition assays (e.g., EGFR, VEGFR) to correlate cytotoxicity with target engagement.
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays to confirm programmed cell death pathways .

(Advanced) How can structural analogs be leveraged to resolve contradictions in biological activity data?

Answer:

  • SAR studies : Synthesize analogs with substitutions on the methoxyphenyl or indazole rings (e.g., replacing Cl with F or modifying the methoxy group). Compare cytotoxicity profiles to identify critical pharmacophores .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases. Validate discrepancies between predicted and observed activities via mutagenesis studies .
  • Meta-analysis : Cross-reference published data on similar carboxamides (e.g., benzofuran or thiazole derivatives) to identify trends in potency vs. toxicity .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use a fume hood to avoid inhalation of aerosols .
  • Storage : Store in a desiccator at 2–8°C, away from oxidizing agents.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Toxicity data : Classified as H302 (harmful if swallowed) and H315 (skin irritation). Maintain SDS documentation onsite .

(Advanced) What strategies address discrepancies between in vitro receptor binding affinity and in vivo pharmacokinetic efficacy?

Answer:

  • Bioavailability optimization : Improve solubility via salt formation (e.g., hydrochloride) or nanoformulation.
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Introduce blocking substituents (e.g., CF3) to enhance half-life .
  • Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs vs. plasma .

(Basic) Which analytical techniques are suitable for assessing the compound’s purity and stability?

Answer:

  • HPLC-UV/ELSD : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks). A purity threshold of ≥95% is typical for research-grade material.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions).
  • pH stability : Test solubility and degradation in buffers (pH 2–9) to guide formulation .

(Advanced) How can researchers elucidate the compound’s mechanism of action when initial enzyme assays yield inconclusive results?

Answer:

  • Proteomics : Perform affinity purification-mass spectrometry (AP-MS) to identify interacting proteins in cell lysates.
  • CRISPR screening : Use genome-wide knockout libraries to pinpoint genes essential for compound efficacy.
  • Pathway analysis : Validate hits via Western blot (e.g., phospho-ERK/STAT3) to map signaling pathways affected .

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